![molecular formula C26H50O4 B089541 Didecyl adipate CAS No. 105-97-5](/img/structure/B89541.png)
Didecyl adipate
Overview
Description
Didecyl adipate, also known as hexanedioic acid, didecyl ester, is an organic compound with the molecular formula C26H50O4. It is a type of ester formed from the reaction between adipic acid and decanol. This compound is commonly used as a plasticizer, which enhances the flexibility and durability of materials such as plastics and rubbers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Didecyl adipate is synthesized through an esterification reaction between adipic acid and decanol. The reaction typically involves heating adipic acid with decanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to ensure high yields. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Didecyl adipate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to adipic acid and decanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Adipic acid and decanol.
Transesterification: New esters depending on the alcohol used in the reaction.
Scientific Research Applications
Scientific Research Applications
Didecyl adipate has a broad range of applications across various scientific disciplines:
Polymer Chemistry
- Plasticizer : this compound is extensively used as a plasticizer in the production of flexible PVC and other polymers. It intercalates between polymer chains, enhancing flexibility and reducing brittleness. This property is crucial for applications requiring durable and flexible materials such as films, coatings, and adhesives.
Biomedical Applications
- Biocompatibility Studies : Research has indicated that this compound exhibits favorable biocompatibility, making it a candidate for use in biomedical devices and drug delivery systems. Its low toxicity profile supports its potential in applications where contact with biological tissues is required.
Cosmetic Formulations
- Emollient Properties : this compound serves as an emollient in cosmetic products, enhancing skin hydration and texture. Its ability to form a barrier on the skin helps to reduce moisture loss, making it beneficial for creams and lotions aimed at skin repair.
Environmental Impact Studies
- Toxicity Assessments : Studies have shown that while this compound is generally safe for consumer products, it has exhibited some toxicity to aquatic organisms. Research focuses on understanding its environmental impact and ensuring safe usage levels to prevent ecological damage.
Case Studies
Mechanism of Action
The primary function of didecyl adipate as a plasticizer is to reduce the intermolecular forces between polymer chains, thereby increasing their flexibility and reducing brittleness. This is achieved through the incorporation of the ester groups into the polymer matrix, which disrupts the regular packing of polymer chains and enhances their mobility .
Comparison with Similar Compounds
Diisodecyl adipate: Another ester of adipic acid, used similarly as a plasticizer.
Dioctyl adipate: Used in the production of flexible PVC and other polymers.
Dibutyl adipate: Employed in the formulation of cosmetics and personal care products.
Uniqueness: Didecyl adipate is unique due to its specific chain length, which provides an optimal balance between flexibility and durability in the materials it is used to plasticize. Its relatively high molecular weight compared to other adipate esters also contributes to its effectiveness in enhancing the properties of polymers .
Biological Activity
Didecyl adipate (DDA) is an organic compound classified as an ester, specifically the diester of adipic acid and decanol. It is commonly used as a plasticizer in various polymer applications due to its ability to enhance flexibility and durability. This article explores the biological activity of DDA, focusing on its ecotoxicity, potential toxicity to aquatic organisms, and biodegradation pathways.
- Chemical Formula : C26H50O4
- Molecular Weight : 426.67 g/mol
- CAS Registry Number : 105-97-5
- Appearance : Colorless to pale yellow liquid with a mild odor.
Ecotoxicity and Environmental Impact
DDA has been studied for its environmental impact, particularly concerning its toxicity to aquatic organisms. Research indicates that while DDA is generally regarded as safe for use in consumer products, it does exhibit some toxicity to aquatic life. Its potential environmental effects necessitate careful management to prevent contamination:
- Aquatic Toxicity : DDA has shown harmful effects on certain aquatic organisms, which raises concerns about its use and disposal in environments where it may enter water systems.
- Bioaccumulation : Studies suggest that DDA does not significantly bioaccumulate in aquatic life, indicating limited long-term ecological effects.
Biodegradation Pathways
The biodegradation of DDA involves the hydrolysis of ester bonds, leading to the formation of monoesters and other byproducts. The breakdown process can be summarized as follows:
- Hydrolysis of Ester Bonds : The initial step involves the hydrolysis of the ester bonds in DDA.
- Formation of Monoesters : This process leads to the formation of monoesters, which are typically less toxic than their diester counterparts.
- Further Decomposition : The resulting monoesters can undergo further degradation into fatty acids and alcohols.
The biodegradation pathway is crucial for assessing the environmental safety of DDA and similar compounds, as it determines their persistence and potential ecological impact .
Case Studies and Research Findings
Several studies have investigated the biological activity and safety profile of DDA:
- A study on plasticizers highlighted that DDA exhibits reduced toxicity compared to traditional phthalate plasticizers, making it a safer alternative in various applications .
- Research conducted on the fungal resistance of alkyl adipates indicated that DDA's structure allows for some degree of microbial attack, suggesting that while it can serve as a carbon source for certain fungi, it does not exhibit significant resistance against them .
Table 1: Summary of Biological Activity Studies on this compound
Properties
IUPAC Name |
didecyl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4/c1-3-5-7-9-11-13-15-19-23-29-25(27)21-17-18-22-26(28)30-24-20-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQHIEGYGGJLJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059328 | |
Record name | Didecyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105-97-5 | |
Record name | Didecyl adipate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicapryl adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didecyl adipate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanedioic acid, 1,6-didecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Didecyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Didecyl adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICAPRYL ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I1ML2QMT3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Didecyl adipate in studying ATP release from cells?
A1: this compound (DDA) is not directly involved in the physiological process of ATP release. Instead, it serves as a tool to investigate this process. DDA is a potassium channel opener. Researchers observed that increasing concentrations of DDA led to a linear increase in ATP concentration in the extracellular fluid of cultured marginal cells []. This suggests that the opening of potassium channels by DDA indirectly stimulates ATP release from these cells. This information helps researchers understand the link between potassium channel activity and ATP release mechanisms.
Q2: Besides its use in studying ATP release, are there other applications of this compound in material science?
A2: Yes, this compound is commonly employed as a plasticizer in various materials, particularly in the production of flame-retardant cable sheath materials []. Its role is to improve the flexibility, processability, and overall performance of these materials.
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